molecular formula C24H24FN7O3 B2502774 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923514-13-0

2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2502774
CAS No.: 923514-13-0
M. Wt: 477.5
InChI Key: OIEOQWAOFBHTFR-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic molecule with potential applications in various fields such as chemistry, biology, and medicine. This molecule is characterized by its complex structure, including an ethoxyphenoxy group, a fluorophenyl-triazolopyrimidine core, and a piperazine moiety, which together contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves multi-step organic reactions:

  • Preparation of 4-ethoxyphenoxy intermediates: Starting from ethoxyphenol, the compound is subjected to nucleophilic substitution reactions to introduce the phenoxy group.

  • Synthesis of triazolopyrimidine core: A 3-fluorophenyl triazole is synthesized through a [3+2] cycloaddition reaction (also known as the Huisgen reaction) between an azide and an alkyne. This triazole is then fused with a pyrimidine ring through a series of condensation reactions to form the triazolopyrimidine core.

  • Formation of the final compound: The intermediate triazolopyrimidine is then coupled with the 4-ethoxyphenoxy intermediate via a piperazine linkage through reductive amination or amide bond formation reactions.

Industrial Production Methods

For industrial-scale production, more efficient and scalable synthetic routes are employed:

  • Continuous flow synthesis: This method allows for the continuous production of the compound with high precision and control over reaction conditions.

  • Green chemistry approaches: The use of environmentally friendly solvents, catalysts, and reagents to minimize the ecological footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: This compound can be oxidized at specific sites to form corresponding oxides.

  • Reduction: Reduction reactions can occur, especially at the triazolopyrimidine core, to form reduced derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.

  • Reducing agents: Including sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, nitriles, and other electrophiles.

Major Products Formed

Oxidation, reduction, and substitution reactions of the compound lead to the formation of various derivatives with potentially distinct biological activities or properties.

Scientific Research Applications

2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is employed in several research domains:

Chemistry

  • As a building block in organic synthesis for developing new molecules.

  • For studying reaction mechanisms involving complex heterocyclic compounds.

Biology

  • As a molecular probe in biochemical assays to study protein-ligand interactions.

  • For investigating the metabolic pathways and stability of similar synthetic compounds.

Medicine

  • For developing new pharmaceutical agents targeting specific molecular pathways, potentially in cancer or CNS disorders.

  • In drug discovery as a scaffold for designing compounds with improved efficacy and safety profiles.

Industry

  • Used in the development of advanced materials, such as coatings or polymers with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways

2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects by interacting with specific molecular targets:

  • Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered biological processes.

  • Receptor binding: The compound could bind to specific receptors, triggering a cascade of cellular responses.

  • DNA interaction: Potentially intercalating into DNA strands, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethoxyphenoxy)-1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-(4-methoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

  • 2-(4-ethoxyphenoxy)-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Uniqueness

The specific combination of an ethoxyphenoxy group and a fluorophenyl-triazolopyrimidine core coupled via a piperazine linkage sets it apart from its analogues, potentially offering unique biological activities and chemical properties beneficial for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O3/c1-2-34-19-6-8-20(9-7-19)35-15-21(33)30-10-12-31(13-11-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-4-17(25)14-18/h3-9,14,16H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEOQWAOFBHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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